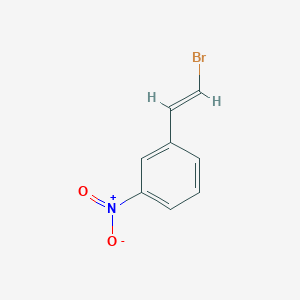

1-(2-Bromovinyl)-3-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[(E)-2-bromoethenyl]-3-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO2/c9-5-4-7-2-1-3-8(6-7)10(11)12/h1-6H/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOTXPVFRAUVUQD-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C=CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Context and Foundational Considerations in Advanced Organic Synthesis

Position of Bromovinyl-Substituted Nitrobenzenes within Modern Synthetic Methodologies

Bromovinyl-substituted nitrobenzenes, such as 1-(2-Bromovinyl)-3-nitrobenzene, are valuable intermediates in organic synthesis. These compounds possess two highly reactive functional groups: a vinyl bromide and a nitroaromatic system. This dual functionality allows for a wide range of subsequent chemical transformations, making them versatile building blocks for more complex molecules.

The vinyl bromide moiety can participate in various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The nitro group, being a strong electron-withdrawing group, activates the benzene (B151609) ring for nucleophilic aromatic substitution. wikipedia.org Furthermore, the nitro group can be readily reduced to an amino group, which opens up another avenue for functionalization, such as diazotization followed by substitution or the formation of amides and other nitrogen-containing heterocycles. wikipedia.org

The strategic importance of these compounds lies in their ability to serve as a platform for the sequential and regioselective introduction of different substituents, leading to the construction of highly functionalized aromatic and heteroaromatic systems.

The Significance of Regio- and Stereoselectivity in Vinyl Bromide Construction for Complex Molecule Synthesis

The synthesis of vinyl bromides with specific regio- and stereochemistry is crucial for the successful construction of complex target molecules. organic-chemistry.orgacs.orgorganic-chemistry.org Regioselectivity refers to the preferential formation of one constitutional isomer over another, while stereoselectivity refers to the preferential formation of one stereoisomer. youtube.com In the context of this compound, the position of the bromine atom on the vinyl group (regiochemistry) and the configuration of the double bond (E/Z stereochemistry) are critical.

For instance, the anti-Markovnikov hydrobromination of terminal alkynes is a common method for synthesizing terminal vinyl bromides with high regioselectivity. organic-chemistry.org The stereochemical outcome of vinyl bromide synthesis can often be controlled by the choice of reagents and reaction conditions. For example, certain ruthenium-catalyzed reactions can produce (E)-β-aryl vinyl bromides with high stereoselectivity. organic-chemistry.org The ability to control both regio- and stereoselectivity ensures that the subsequent coupling reactions will proceed as planned, leading to the desired final product without the need for tedious and often low-yielding separation of isomers.

The following table summarizes some methods for the stereoselective synthesis of vinyl bromides:

| Reaction Type | Reagents | Stereoselectivity | Reference |

| Hydrobromination of Alkynes | Catalytic system | High E-selectivity | organic-chemistry.org |

| Halodesilylation | N-halosuccinimide | High E-selectivity | organic-chemistry.org |

| Multicomponent Synthesis | MgBr2 | High Z-selectivity | organic-chemistry.org |

Role of Nitroaromatics as Versatile Synthetic Platforms for Diversification

Nitroaromatic compounds are a significant class of industrial chemicals used in the synthesis of a wide array of products, including dyes, polymers, and pesticides. nih.govnih.gov Their versatility stems from the unique properties of the nitro group. nih.gov

The nitro group is a powerful electron-withdrawing group due to the electronegativity of the nitrogen and oxygen atoms. nih.govscielo.br This property makes the aromatic ring electron-deficient, facilitating nucleophilic aromatic substitution reactions. wikipedia.org This allows for the introduction of a variety of nucleophiles, leading to a diverse range of substituted aromatic compounds.

Furthermore, the nitro group can be readily transformed into other functional groups, most notably the amino group through reduction. wikipedia.org This conversion is a cornerstone of aromatic chemistry, as it provides access to anilines, which are precursors to a vast number of dyes, pharmaceuticals, and other fine chemicals. The amino group can be further modified through diazotization, leading to the introduction of a wide range of substituents via Sandmeyer and related reactions.

The diverse reactivity of the nitro group, coupled with its influence on the aromatic ring, makes nitroaromatics like this compound highly valuable platforms for chemical diversification in organic synthesis. mdpi.com

Methodological Advances in the Synthesis of 1 2 Bromovinyl 3 Nitrobenzene

Stereoselective Approaches to 1-(2-Bromovinyl)-3-nitrobenzene Synthesis

Achieving high stereoselectivity is crucial for the synthesis of either the (E)- or (Z)-isomer of this compound. The choice of synthetic strategy dictates the geometric outcome of the vinyl bromide moiety.

Olefination reactions provide a direct route to the carbon-carbon double bond in the bromovinyl group. The Wittig reaction and its variants, particularly the Horner-Wadsworth-Emmons reaction, are powerful tools for this transformation, starting from an aldehyde, in this case, 3-nitrobenzaldehyde (B41214). masterorganicchemistry.com

The Wittig reaction can be employed to synthesize this compound by reacting 3-nitrobenzaldehyde with a phosphorus ylide derived from a bromomethylphosphonium salt. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. organic-chemistry.org Non-stabilized ylides, typically prepared using strong, salt-free bases, generally lead to (Z)-alkenes. organic-chemistry.org In contrast, stabilized ylides, which contain an electron-withdrawing group, favor the formation of (E)-alkenes. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction, utilizes phosphonate (B1237965) carbanions. wikipedia.org This method is renowned for producing (E)-alkenes with high selectivity. wikipedia.orgorganic-chemistry.org The reaction of 3-nitrobenzaldehyde with the anion of a bromomethylphosphonate ester, such as diethyl (bromomethyl)phosphonate, would predominantly yield (E)-1-(2-bromovinyl)-3-nitrobenzene. The water-soluble phosphate (B84403) byproduct of the HWE reaction simplifies purification compared to the triphenylphosphine (B44618) oxide generated in the Wittig reaction. wikipedia.org

Table 1: Comparison of Wittig and Horner-Wadsworth-Emmons (HWE) Reactions for Alkene Synthesis

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

|---|---|---|

| Phosphorus Reagent | Phosphonium (B103445) Ylide | Phosphonate Carbanion |

| Typical Stereoselectivity | Non-stabilized ylides: (Z)-alkenes; Stabilized ylides: (E)-alkenes organic-chemistry.org | Predominantly (E)-alkenes wikipedia.orgorganic-chemistry.org |

| Reactivity of Reagent | Ylides can be highly reactive and less stable. | Phosphonate carbanions are generally more nucleophilic but less basic than ylides. wikipedia.org |

| Byproduct | Triphenylphosphine oxide (often difficult to remove) masterorganicchemistry.com | Dialkylphosphate salt (water-soluble, easily removed) wikipedia.org |

| Starting Materials | Aldehyde/Ketone + Phosphonium Salt | Aldehyde/Ketone + Phosphonate Ester |

Precise control over the E/Z geometry of the bromovinyl group is attainable by selecting the appropriate olefination variant and reaction conditions.

For the synthesis of the (Z)-isomer , employing non-stabilized Wittig ylides under salt-free conditions is a standard approach. organic-chemistry.org The Julia olefination is another powerful method that can provide (Z)-alkenyl halides with high stereoselectivity. nih.govacs.org This reaction involves the coupling of α-halomethyl sulfones with aldehydes, where the choice of base and solvent is critical for achieving the desired stereochemical outcome. acs.org

For the synthesis of the (E)-isomer , the Horner-Wadsworth-Emmons reaction is highly reliable. wikipedia.orgresearchgate.net High (E)-selectivity can often be achieved, with some protocols reporting ratios exceeding 180:1. acs.org The reaction of β-oxido phosphonium ylides, generated in situ from an aldehyde and a Wittig reagent, with an electrophilic bromine source can also form (E)-bromo-substituted alkenes. organic-chemistry.org

Another stereospecific, transition-metal-free method is the Zweifel olefination . capes.gov.brnih.govorganic-chemistry.org This reaction involves the iodination or bromination of a vinyl boronate complex, which then undergoes a stereospecific 1,2-metallate rearrangement and subsequent elimination. nih.govnih.gov To generate (Z)-alkenes, an anti-elimination pathway is followed. nih.gov Conversely, by using reagents like cyanogen (B1215507) bromide, a syn-elimination can be induced to form (E)-alkenes with high stereoselectivity. nih.gov This method allows for the complete transfer of stereochemical information from a chiral boronic ester to the final alkene product. nih.gov

Transition-Metal-Catalyzed Methodologies for Vinyl Bromide Introduction

Transition-metal catalysis, particularly with palladium and nickel, offers versatile and efficient pathways for forming the C-C bond between the nitrophenyl ring and the bromovinyl unit. nih.govmdpi.com

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming C(sp²)–C(sp²) bonds. nih.gov Several strategies can be envisioned for the synthesis of this compound.

Suzuki-Miyaura Coupling: This reaction is one of the most widely used cross-coupling methods. youtube.commdpi.com The synthesis could be achieved by coupling 3-nitrophenylboronic acid with a stereodefined 1,2-dibromoethene (B7949689) or a bromovinylboronate ester. The reaction typically uses a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), in the presence of a base like sodium carbonate or cesium carbonate. nih.gov The stereochemistry of the vinyl bromide is generally retained throughout the reaction.

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene. beilstein-journals.org Theoretically, this compound could be synthesized by reacting 3-bromonitrobenzene with vinyl bromide. However, controlling regioselectivity and preventing side reactions like dehalogenation can be challenging. beilstein-journals.org

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orgnumberanalytics.com A potential route involves the coupling of 3-iodonitrobenzene with a protected bromoacetylene, followed by deprotection. Alternatively, coupling 3-ethynylnitrobenzene with a bromine source could be explored. The resulting alkyne would then need to undergo a stereoselective hydrobromination to yield the target vinyl bromide.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of an Aryl Halide with a Vinylboronic Acid

| Component | Example | Purpose |

|---|---|---|

| Aryl Partner | 3-Iodo- or 3-Bromonitrobenzene | Electrophilic coupling partner |

| Vinyl Partner | (E)- or (Z)-2-Bromovinylboronic acid | Nucleophilic coupling partner |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Catalyzes the C-C bond formation |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent |

| Solvent | Toluene (B28343), Dioxane, THF, often with water | Solubilizes reactants and reagents |

| Temperature | Room Temperature to 100 °C | Affects reaction rate |

This table presents a generalized set of conditions based on established Suzuki-Miyaura coupling protocols. nih.gov

Nickel catalysts have gained significant attention as a more cost-effective and earth-abundant alternative to palladium for cross-coupling reactions. nih.govacs.org Nickel-catalyzed reactions can couple a wide range of substrates, including vinyl bromides and aryl halides. acs.orgthieme-connect.comchinesechemsoc.org

Nickel-catalyzed Suzuki-Miyaura reactions can effectively couple aryl halides with boronic acids, often under mild conditions and even in environmentally friendly "green" solvents. nih.gov The catalytic cycle is generally believed to involve Ni(0)/Ni(II) intermediates, similar to palladium. acs.org The synthesis of this compound could be achieved by coupling 3-chloronitrobenzene or 3-bromonitrobenzene with a suitable bromovinylboron reagent using a nickel catalyst like NiCl₂(PCy₃)₂. nih.gov Nickel catalysts have also proven effective in cross-electrophile couplings, for instance, between two different vinyl electrophiles, showcasing their unique reactivity. chinesechemsoc.orgchinesechemsoc.org Asymmetric nickel-catalyzed reductive cross-couplings involving vinyl bromides have also been developed, highlighting the broad utility of nickel in C-C bond formation. caltech.edu

Precursor Chemistry and Optimized Reaction Pathways for this compound

The strategic construction of this compound relies heavily on the selection of appropriate starting materials and the optimization of the reaction sequence. The two primary retrosynthetic disconnections for this molecule suggest either the formation of the carbon-carbon double bond via a vinylation reaction on a pre-functionalized nitrobenzene (B124822) ring or the introduction of the nitro and bromo groups onto a vinylbenzene scaffold. The former approach has been more extensively studied and offers greater control over isomer formation.

The synthesis of this compound can be approached through several synthetic routes, primarily revolving around the Wittig reaction and the Heck reaction. wikipedia.orgwikipedia.org These two methods start from different precursors but converge to form the target vinylbenzene structure.

One major pathway begins with 3-nitrobenzaldehyde . This starting material can be subjected to a Wittig reaction using a phosphonium ylide bearing a bromomethyl group. masterorganicchemistry.comdalalinstitute.com The ylide, typically generated in situ from a (bromomethyl)triphenylphosphonium salt and a base, reacts with the aldehyde to form the desired carbon-carbon double bond, yielding this compound and triphenylphosphine oxide as a byproduct. dalalinstitute.comberkeley.edu The synthesis of the 3-nitrobenzaldehyde precursor itself is well-established and can be achieved through the nitration of benzaldehyde. chemicalbook.com

An alternative and widely utilized strategy is the Heck reaction , which couples an aryl halide with an alkene. wikipedia.org In this approach, the key precursor is 1-bromo-3-nitrobenzene (B119269) . This compound can be synthesized by the direct bromination of nitrobenzene using various brominating agents and catalysts. rsc.org For instance, the reaction can be carried out with bromine in the presence of iron powder or with 5,5-dimethyl-1,3-dibromohydantoin in sulfuric acid. The subsequent Heck reaction involves coupling 1-bromo-3-nitrobenzene with a suitable vinylating agent, such as vinyl bromide or a vinylboronic acid derivative, in the presence of a palladium catalyst to furnish this compound. nih.govscilit.com

A comparison of these two primary synthetic routes is presented in the table below.

| Feature | Wittig Reaction Route | Heck Reaction Route |

| Starting Material | 3-Nitrobenzaldehyde | 1-Bromo-3-nitrobenzene |

| Key Transformation | Carbonyl olefination | Palladium-catalyzed vinylation |

| Byproduct | Triphenylphosphine oxide | Halide salt |

| Stereoselectivity | Dependent on ylide stability and reaction conditions | Generally favors the (E)-isomer |

Catalysis plays a pivotal role in the synthesis of this compound, particularly in the Heck reaction, by enhancing reaction rates, yields, and selectivity.

The Heck reaction is fundamentally a palladium-catalyzed process. wikipedia.org A variety of palladium sources can be employed, including palladium(II) acetate (B1210297) and palladium(II) chloride. The efficiency and stability of the catalyst are often improved by the addition of phosphine (B1218219) ligands. For instance, a palladium complex with the tetraphosphine ligand cis,cis,cis-1,2,3,4-tetrakis(diphenylphosphinomethyl)cyclopentane (Tedicyp) has demonstrated high activity and stability in the Heck vinylation of aryl halides. organic-chemistry.org The choice of ligand can significantly influence the outcome of the reaction. While traditional ligands like triphenylphosphine are effective, more specialized ligands can offer superior performance, especially for less reactive aryl bromides. organic-chemistry.org Nickel-based catalytic systems have also been explored as a more cost-effective alternative to palladium for the vinylation of aryl halides. nih.govillinois.edu

The Wittig reaction , in its classic form, is not catalytic but stoichiometric in the phosphonium ylide. wikipedia.org However, the large amount of triphenylphosphine oxide generated as a byproduct presents challenges in terms of atom economy and purification. ru.nl Research into catalytic versions of the Wittig reaction is ongoing. These approaches aim to regenerate the phosphonium ylide in situ, thereby reducing the amount of phosphine reagent required and minimizing waste. ru.nlnumberanalytics.com

The table below summarizes some catalytic systems relevant to the synthesis of this compound.

| Reaction | Catalyst System | Ligand/Additive | Key Advantages |

| Heck Reaction | [Pd(C₃H₅)Cl]₂ | Tedicyp | High stability and activity, effective for various aryl bromides. organic-chemistry.org |

| Heck Reaction | Palladium(II) acetate | Triphenylphosphine | Commonly used, effective for activated aryl halides. |

| Heck Reaction | Palladium(II) chloride | None (in ionic liquids) | Avoids the need for phosphine ligands. wikipedia.org |

| Catalytic Wittig | Organophosphorus catalysts | Silanes (as reducing agents) | Reduces phosphine oxide waste, improves atom economy. ru.nl |

The integration of green chemistry principles into the synthesis of this compound is crucial for developing more sustainable and environmentally friendly processes. Key areas of focus include the use of benign reaction conditions and the optimization of synthetic routes to maximize atom economy and minimize waste. numberanalytics.com

A significant advancement in making the synthesis of this compound greener is the reduction or elimination of hazardous organic solvents.

For the Wittig reaction , solvent-free approaches have been successfully developed. gctlc.org These methods often involve the mechanical grinding of the reactants (the aldehyde, the phosphonium salt, and a solid base like potassium phosphate) in a mortar and pestle. gctlc.orgwordpress.com This technique, known as mechanochemistry, can lead to shorter reaction times and simpler work-up procedures. wordpress.com Additionally, conducting the Wittig reaction in water with the use of surfactants is another green alternative to traditional organic solvents. organic-chemistry.org

In the context of the Heck reaction , efforts have been made to replace volatile organic compounds (VOCs) with more environmentally friendly solvents. Water has been used as a solvent for Heck reactions, often in the presence of a phase-transfer catalyst like Aliquat-336 to facilitate the interaction between the organic and aqueous phases. sctunisie.org Ionic liquids have also been employed as recyclable, non-volatile solvents for the Heck reaction, sometimes eliminating the need for phosphine ligands. wikipedia.org

Atom economy is a key metric in green chemistry that assesses the efficiency of a chemical reaction in converting reactants into the desired product.

The Heck reaction generally offers better atom economy than the stoichiometric Wittig reaction. The primary byproduct is a simple salt derived from the base used to neutralize the hydrogen halide generated during the reaction. The atom economy of the Heck reaction can be further maximized by using ethylene (B1197577) as the vinylating agent, although this is not directly applicable for synthesizing a bromovinyl group. nih.gov The choice of the vinylating partner and the efficiency of the catalytic cycle are crucial for minimizing waste in this pathway.

Comprehensive Reactivity Profiles and Mechanistic Investigations of 1 2 Bromovinyl 3 Nitrobenzene

Transformations Involving the Bromovinyl Moiety

The C-Br bond in the bromovinyl group is the primary site of reactivity for a range of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the construction of complex molecular architectures from simpler precursors. The electron-withdrawing nature of the 3-nitro-substituted phenyl ring can modulate the reactivity of the vinyl bromide, influencing catalyst selection and reaction conditions.

Palladium catalysts are particularly effective in activating the carbon-bromine bond of the vinyl bromide in 1-(2-bromovinyl)-3-nitrobenzene, enabling a variety of cross-coupling reactions. These transformations are pivotal for creating new carbon-carbon and carbon-heteroatom bonds, leading to a diverse array of substituted styrene (B11656) derivatives. The general mechanism for these reactions involves an oxidative addition of the vinyl bromide to a low-valent palladium(0) species, followed by transmetalation (in the case of Suzuki, Stille, and Negishi couplings) or migratory insertion (in Heck reactions), and culminating in a reductive elimination step that releases the final product and regenerates the palladium(0) catalyst.

The Heck reaction, a palladium-catalyzed coupling of a halide with an alkene, is a powerful tool for the arylation or vinylation of olefins. In the context of this compound, this reaction would involve the coupling of the vinyl bromide with an alkene. The regioselectivity of the Heck reaction is a critical aspect, often dictated by steric and electronic factors of both the vinyl halide and the coupling partner. The substitution pattern on the alkene determines whether the α- or β-carbon of the double bond attaches to the vinyl carbon of the this compound.

While specific studies detailing the Heck reaction of this compound are not extensively documented in publicly available literature, general principles of Heck reactions suggest that the regiochemical outcome would be highly dependent on the nature of the alkene substrate and the specific palladium catalyst and ligand system employed.

The Sonogashira coupling reaction is a palladium-catalyzed cross-coupling of a vinyl or aryl halide with a terminal alkyne, typically in the presence of a copper(I) co-catalyst. This reaction is highly efficient for the formation of carbon-carbon triple bonds. The coupling of this compound with various terminal alkynes would yield a range of 1-(2-alkynylvinyl)-3-nitrobenzene derivatives. These products are valuable intermediates in organic synthesis, potentially serving as precursors for more complex heterocyclic structures or conjugated systems.

The reaction conditions generally involve a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate (B1210297) in combination with a phosphine (B1218219) ligand, a copper(I) salt like copper(I) iodide, and a base, often an amine such as triethylamine (B128534) or diisopropylethylamine.

Table 1: Representative Sonogashira Coupling Reactions of this compound

| Terminal Alkyne | Catalyst System | Base | Solvent | Product |

| Phenylacetylene | Pd(PPh₃)₄, CuI | Et₃N | THF | 1-Nitro-3-(4-phenylbut-1-en-3-yn-1-yl)benzene |

| 1-Hexyne | PdCl₂(PPh₃)₂, CuI | i-Pr₂NEt | DMF | 1-Nitro-3-(oct-1-en-3-yn-1-yl)benzene |

| Trimethylsilylacetylene | Pd(OAc)₂, PPh₃, CuI | Et₃N | Toluene (B28343) | 1-Nitro-3-(4-(trimethylsilyl)but-1-en-3-yn-1-yl)benzene |

This table represents hypothetical examples based on general Sonogashira reaction principles, as specific experimental data for this compound was not available in the searched literature.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, such as a boronic acid or a boronic ester. This reaction is widely used due to the stability and low toxicity of the organoboron reagents and the mild reaction conditions. The coupling of this compound with various aryl or vinyl boronic acids would produce a variety of substituted stilbene (B7821643) and diene derivatives, respectively.

The catalytic cycle typically involves a palladium(0) catalyst, a base, and a suitable solvent. The choice of ligand for the palladium catalyst can be crucial for achieving high yields and selectivities. The presence of the nitro group on the aromatic ring of this compound may influence the electronic density at the reaction center, potentially affecting the rate of oxidative addition.

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organostannane (organotin) reagent. A key advantage of the Stille reaction is the tolerance of a wide range of functional groups on both coupling partners. For this compound, this reaction would enable the introduction of various alkyl, vinyl, aryl, and alkynyl groups by reacting it with the corresponding organostannane.

A typical Stille coupling protocol would utilize a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a suitable solvent like toluene or THF. The primary drawback of the Stille reaction is the toxicity of the organotin compounds and byproducts.

Table 2: Potential Stille Coupling Reactions of this compound

| Organostannane Reagent | Catalyst | Solvent | Product |

| Tributyl(phenyl)stannane | Pd(PPh₃)₄ | Toluene | 1-Nitro-3-(2-phenylvinyl)benzene |

| Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ | THF | 1-Nitro-3-(1,3-butadien-1-yl)benzene |

| Tributyl(ethynyl)stannane | Pd(PPh₃)₄ | Dioxane | 1-Nitro-3-(but-1-en-3-yn-1-yl)benzene |

This table illustrates hypothetical examples based on general Stille reaction principles, as specific experimental data for this compound was not available in the searched literature.

The Negishi coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organohalide and an organozinc reagent. Organozinc compounds are generally more reactive than their organoboron and organotin counterparts, which can lead to milder reaction conditions and shorter reaction times. The coupling of this compound with organozinc reagents would provide a pathway to a wide array of substituted styrenes.

The preparation of the organozinc reagent often involves the transmetalation of an organolithium or Grignard reagent with a zinc halide, such as zinc chloride. The subsequent coupling with this compound would be catalyzed by a palladium(0) complex.

Palladium-Catalyzed Cross-Coupling Reactions of this compound

Reactivity of the Nitro Group in this compound

The nitro group is a strongly electron-withdrawing group that significantly influences the reactivity of the aromatic ring and can itself undergo a variety of transformations, most notably reduction. wikipedia.org

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, providing access to anilines which are valuable intermediates for pharmaceuticals, dyes, and other fine chemicals. masterorganicchemistry.comorganic-chemistry.org This transformation can be achieved through various methods, including metal-catalyzed hydrogenation and other reduction techniques. wikipedia.orgyoutube.com The reduction can proceed through several intermediates, such as nitroso and hydroxylamine (B1172632) species. wikipedia.org

Catalytic hydrogenation is a widely used and efficient method for the reduction of nitroarenes. masterorganicchemistry.com This process typically involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel, in the presence of hydrogen gas. wikipedia.orgcommonorganicchemistry.com

The choice of catalyst can be crucial for achieving chemoselectivity, especially in molecules with multiple reducible functional groups like this compound. For instance, Raney nickel is often preferred when the substrate contains halogen substituents, as it is less prone to causing dehalogenation compared to Pd/C. commonorganicchemistry.com The reaction conditions, such as hydrogen pressure and temperature, can be adjusted to control the reaction rate and selectivity. The hydrogenation of nitrobenzene (B124822) over various metal catalysts has been studied, with nickel catalysts being effective in producing cyclohexylamine, indicating that under certain conditions, both the nitro group and the aromatic ring can be reduced. gla.ac.uk

Table 2: Common Catalysts for Metal-Catalyzed Hydrogenation of Nitroarenes

| Catalyst | Typical Substrates | Key Features and Considerations |

| Palladium on Carbon (Pd/C) | Aromatic and aliphatic nitro compounds | Highly active, but may cause dehalogenation. commonorganicchemistry.com |

| Raney Nickel | Aromatic and aliphatic nitro compounds | Less prone to dehalogenation of aryl halides. commonorganicchemistry.com |

| Platinum(IV) Oxide (PtO₂) | Aromatic and aliphatic nitro compounds | Effective catalyst for hydrogenation. wikipedia.org |

| Iron (Fe) in Acid | Aromatic nitro compounds | Mild conditions, tolerates other reducible groups. masterorganicchemistry.comcommonorganicchemistry.com |

| Tin(II) Chloride (SnCl₂) | Aromatic nitro compounds | Mild conditions, chemoselective. wikipedia.org |

Transfer hydrogenation offers a practical alternative to using high-pressure hydrogen gas. chemrxiv.org In this method, a hydrogen donor molecule, such as isopropanol (B130326), hydrazine, or formic acid, is used in the presence of a catalyst. chemrxiv.orgresearchgate.net Ruthenium complexes are commonly employed as catalysts for transfer hydrogenation reactions. researchgate.net

In recent years, metal-free reduction methods have gained significant attention due to their environmental benefits. nih.govresearchgate.net Several reagents and systems have been developed for the metal-free reduction of nitro compounds. For example, the combination of bis(pinacolato)diboron (B136004) (B₂pin₂) and a base like potassium tert-butoxide (KOtBu) in isopropanol can chemoselectively reduce aromatic nitro compounds to the corresponding amines. nih.gov Another metal-free system involves the use of trichlorosilane (B8805176) (HSiCl₃) in the presence of a tertiary amine, which can reduce both aromatic and aliphatic nitro groups under mild conditions. organic-chemistry.orgbeilstein-journals.org The reduction of nitroaromatics using tetrahydroxydiboron (B82485) (B₂(OH)₄) in water has also been reported as a facile, metal-free method. sci-hub.se

Reductive Transformations of the Nitro Group to Amine and Other Derivatives

Chemoselective Reduction Strategies in the Presence of Other Functional Groups

The selective reduction of the nitro group in molecules containing other reducible functionalities, such as the vinyl bromide in this compound, is a significant challenge in organic synthesis. The development of chemoselective methods is crucial for producing anilines without affecting other sensitive groups. nih.govacs.org

Recent advancements have focused on metal-catalyzed hydrogenations and metal-free reduction systems. For instance, an air- and moisture-stable manganese catalyst has demonstrated high chemoselectivity in the hydrogenation of nitroarenes to anilines, tolerating a wide array of functional groups, including double bonds. nih.govacs.org This method operates under relatively mild conditions and provides high yields of the desired aniline (B41778) derivatives. nih.gov Another approach utilizes a simple and bench-stable iron(III) catalyst with a silane (B1218182) reducing agent, which also shows excellent chemoselectivity for the nitro group over functionalities like aryl halides. rsc.org

Metal-free strategies have also emerged as a viable alternative. A method using tetrahydroxydiboron as the reductant, catalyzed by 4,4'-bipyridine, can rapidly and selectively reduce aromatic nitro compounds at room temperature. acs.org This system has been shown to be compatible with sensitive groups like vinyl and halogen functionalities, offering excellent selectivity. acs.org

The general mechanism for the hydrogenation of nitroarenes can proceed through two main pathways: a direct route involving the formation of nitrosoarene and hydroxylamine intermediates, or a condensation route where a nitrosoarene and a hydroxylamine intermediate react to form an azoxy compound, which is then further reduced. nih.govacs.org Mechanistic studies on some catalytic systems suggest a direct hydrogenation pathway. nih.gov

The following table summarizes various catalytic systems and their effectiveness in the chemoselective reduction of nitroarenes:

| Catalyst System | Reductant | Key Features | Tolerated Functional Groups |

| Manganese-based catalyst | H₂ | Air and moisture stable, mild conditions | Double bonds, esters, amides, sulfonamides, ethers, thioethers |

| Iron(III) catalyst | Silane | Bench-stable, high activity | Ketones, esters, amides, nitriles, sulfonyls, aryl halides |

| 4,4'-Bipyridine (organocatalyst) | B₂(OH)₄ | Metal-free, rapid reaction at room temperature | Vinyl, ethynyl, carbonyl, halogen groups |

| Activated Iron (Fe/HCl or Zn/FeSO₄) | - | Tolerates a variety of functional groups | Alkyne, ketone, enone, nitrile, lactone, aromatic halide |

Potential for Aromatic Nucleophilic Substitution Activated by the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com This activation is most effective when the nitro group is positioned ortho or para to the leaving group, as it can stabilize the negatively charged intermediate (Meisenheimer complex) through resonance. wikipedia.orgyoutube.comlibretexts.org

In the case of this compound, the nitro group is in the meta position relative to the carbons of the benzene (B151609) ring. While ortho and para positioning of electron-withdrawing groups leads to a significant rate increase in SNAr reactions, a meta-substituent offers no such resonance stabilization for a nucleophilic attack on a leaving group at the 1-position. masterorganicchemistry.comlibretexts.org Therefore, direct nucleophilic substitution of a group on the ring (other than hydrogen) is less likely to be activated by the meta-nitro group.

However, the nitro group does make the aromatic ring more electrophilic in general, which can facilitate nucleophilic attack. youtube.com Nucleophilic aromatic substitution of hydrogen is a known process in electron-deficient arenes like nitroarenes. d-nb.info Research has shown that nucleophilic addition to nitroaromatic rings often occurs fastest at positions occupied by hydrogen, ortho and para to the nitro group. d-nb.info These initially formed σH adducts can then be converted to substitution products. d-nb.info

It is important to note that the reactivity in SNAr reactions is also dependent on the leaving group and the nucleophile. While direct displacement of a group on the ring in this compound via a classical SNAr mechanism activated by the meta-nitro group is not favored, other nucleophilic substitution pathways might be possible under specific conditions.

Electrophilic and Nucleophilic Aromatic Substitution Pathways on the Benzene Ring

The benzene ring of this compound is subject to both electrophilic and nucleophilic substitution reactions, with the regiochemical outcome being dictated by the directing effects of the existing substituents.

The nitro group is a strong deactivating, meta-directing group for electrophilic aromatic substitution (EAS). savemyexams.comyoutube.comcognitoedu.org It withdraws electron density from the ring, making it less reactive towards electrophiles. youtube.commakingmolecules.com The deactivation is most pronounced at the ortho and para positions, leaving the meta positions as the most electron-rich and therefore the sites of electrophilic attack. youtube.comcognitoedu.orgmakingmolecules.com

The vinyl group, on the other hand, is generally considered an activating, ortho-, para-directing group for EAS due to resonance stabilization of the intermediate sigma complex. pearson.com However, the presence of the electron-withdrawing bromine atom on the vinyl group (bromovinyl group) will likely diminish its activating effect.

In this compound, the powerful meta-directing effect of the nitro group is expected to be the dominant factor in electrophilic aromatic substitution reactions. savemyexams.comyoutube.com Therefore, incoming electrophiles will preferentially substitute at the positions meta to the nitro group (positions 4 and 6) and ortho/para to the bromovinyl group.

For nucleophilic aromatic substitution (NAS), the nitro group is a strong activating group. wikipedia.orgmasterorganicchemistry.com It withdraws electron density, making the ring more susceptible to attack by nucleophiles, particularly at the ortho and para positions relative to the nitro group. wikipedia.orgyoutube.comlibretexts.org Therefore, in this compound, nucleophilic attack is most likely to occur at positions 2 and 4.

Regioselective Control in Further Aromatic Functionalization

Achieving regioselective control in the further functionalization of this compound requires a careful consideration of the directing effects of both the nitro and bromovinyl substituents.

In electrophilic aromatic substitution, the strong meta-directing influence of the nitro group will be the primary determinant of regioselectivity. savemyexams.comcognitoedu.org This directs incoming electrophiles to positions 4 and 6. For example, the bromination of nitrobenzene requires forcing conditions and primarily yields the meta-bromo isomer. makingmolecules.commsu.edu

The following table illustrates the directing effects of the substituents on the benzene ring of this compound for electrophilic aromatic substitution:

| Position | Influence of Nitro Group (at C3) | Influence of Bromovinyl Group (at C1) | Predicted Outcome for EAS |

| C2 | Ortho (deactivated) | Ortho (activated) | Less favored |

| C4 | Para (deactivated) | Meta | Favored |

| C5 | Meta (less deactivated) | Para (activated) | Less favored |

| C6 | Ortho (deactivated) | Ortho (activated) | Favored |

In nucleophilic aromatic substitution, the activating effect of the nitro group directs nucleophiles to the ortho and para positions (positions 2 and 4). The presence of the bromovinyl group at position 1 may sterically hinder attack at position 2 to some extent. Therefore, position 4 is a likely site for nucleophilic attack.

Mechanistic Elucidation of Key Reactions Involving this compound

Understanding the reaction mechanisms involving this compound is essential for predicting its reactivity and for the rational design of synthetic routes. This involves studying the transition states, reaction pathways, and kinetics of its various transformations.

Transition State Analysis and Reaction Pathway Mapping

Computational chemistry plays a crucial role in elucidating reaction mechanisms by allowing for the analysis of transition state structures and the mapping of reaction pathways. rsc.orgyoutube.com For reactions involving substituted styrenes like this compound, theoretical studies can provide insights into the electronic structure and stability of intermediates and transition states.

For instance, in cycloaddition reactions, the reactivity of β-nitrostyrenes has been analyzed using Molecular Electron Density Theory (MEDT). rsc.org These studies can determine whether a reaction proceeds through a one-step or multi-step mechanism and can explain the observed stereoselectivity and regioselectivity by analyzing the transition state structures. rsc.org

In the context of nucleophilic aromatic substitution, the mechanism generally proceeds through an addition-elimination pathway involving a Meisenheimer complex as an intermediate. libretexts.orggovtpgcdatia.ac.in The stability of this intermediate is key to the reaction's feasibility. The nitro group, when positioned ortho or para to the site of nucleophilic attack, effectively stabilizes this intermediate through resonance. youtube.comlibretexts.org For this compound, computational analysis would be valuable to assess the energy of potential Meisenheimer complexes formed during nucleophilic attack at different positions on the ring.

Mechanistic studies on the reduction of nitroarenes have also benefited from computational analysis. researchgate.netcardiff.ac.uk These studies can help to identify key catalytic intermediates, such as the proposed iron hydride in certain iron-catalyzed reductions, and to understand the turnover-limiting step of the reaction. cardiff.ac.uknih.gov

Kinetic Studies and Reaction Rate Determination

Kinetic studies provide quantitative data on reaction rates and can help to elucidate reaction mechanisms. acs.org For reactions involving this compound, determining the reaction order with respect to each reactant and catalyst can provide valuable information about the rate-determining step.

For example, kinetic studies on the Michael-type reactions of β-nitrostyrenes have shown that the reactions can proceed through both catalyzed and uncatalyzed routes. acs.org The effect of substituents on the aromatic ring on the reaction rate can be quantified using Hammett plots. acs.org

In the context of atom transfer radical polymerization of substituted styrenes, a Hammett relationship has been established, indicating a correlation between the polymerization rate and the electronic nature of the substituent on the benzene ring. acs.org

Kinetic studies on the reduction of nitroarenes have also provided mechanistic insights. nih.govrsc.org For example, kinetic analysis of an iron-catalyzed intramolecular nitroso ene reaction revealed a first-order rate dependence on the catalyst, nitroarene, and silane concentrations. nih.gov Such studies, combined with kinetic isotope effect measurements and Eyring analysis, can provide a detailed picture of the reaction mechanism, including the nature of the turnover-limiting step and the thermodynamic parameters of activation. nih.gov

Advanced Spectroscopic and Structural Characterization Methodologies Applied to 1 2 Bromovinyl 3 Nitrobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of 1-(2-bromovinyl)-3-nitrobenzene in solution. By analyzing the chemical shifts, coupling constants, and through-space or through-bond correlations of its ¹H and ¹³C nuclei, a complete structural picture can be assembled.

For a related compound, nitrobenzene (B124822), the ¹H NMR spectrum shows signals for the ortho, meta, and para protons at approximately 8.25, 7.56, and 7.71 ppm, respectively. stackexchange.com The strong electron-withdrawing nature of the nitro group deshields these protons, shifting them downfield. stackexchange.com Similarly, the ¹³C NMR spectrum of nitrobenzene shows the ipso, para, meta, and ortho carbons at chemical shifts of 148.3, 134.7, 129.4, and 123.5 ppm. stackexchange.com The introduction of the bromovinyl group at the meta position in this compound further influences these chemical shifts, and its own vinyl protons and carbons provide unique signatures.

Predicted ¹H and ¹³C NMR Data for this compound

The following tables outline the predicted chemical shifts for the protons and carbons of this compound, based on established substituent effects.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.1-8.3 | t (triplet) | ~2.0 |

| H-4 | ~7.8-8.0 | ddd (doublet of doublet of doublets) | ~8.0, 2.0, 1.0 |

| H-5 | ~7.6-7.8 | t (triplet) | ~8.0 |

| H-6 | ~7.7-7.9 | ddd (doublet of doublet of doublets) | ~8.0, 2.0, 1.0 |

| H-α (vinyl) | ~7.0-7.4 | d (doublet) | ~14-16 (trans) |

| H-β (vinyl) | ~6.8-7.2 | d (doublet) | ~14-16 (trans) |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | ~138-140 |

| C-2 | ~122-124 |

| C-3 | ~148-150 |

| C-4 | ~124-126 |

| C-5 | ~130-132 |

| C-6 | ~129-131 |

| C-α (vinyl) | ~135-137 |

| C-β (vinyl) | ~108-110 |

While 1D NMR provides initial data, 2D NMR experiments are essential for unambiguous assignment. These techniques reveal correlations between nuclei, confirming the connectivity and spatial relationships within the molecule. nist.gov

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. nih.gov For this compound, COSY would show correlations between the adjacent aromatic protons (H-4 with H-5, and H-5 with H-6) and between the two vinyl protons (H-α and H-β). oxinst.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C coupling). nih.gov It allows for the direct assignment of each protonated carbon in the molecule by linking the assigned proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two to four bonds. nih.gov This is crucial for assigning quaternary (non-protonated) carbons and for piecing together molecular fragments. For instance, the vinyl proton H-α would show a correlation to the aromatic carbon C-1, and the aromatic proton H-2 would show correlations to carbons C-1, C-3, and C-6, confirming the substitution pattern. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. It is particularly useful for determining the stereochemistry and preferred conformation of the molecule, such as the E/Z configuration of the vinyl group and its rotational orientation relative to the benzene (B151609) ring.

In contrast to solution NMR where rapid molecular tumbling averages out anisotropic interactions, solid-state NMR (ssNMR) spectra are influenced by the fixed orientation of molecules in a crystal lattice. emory.edu This results in very broad spectral lines, but also provides a wealth of information about the crystalline environment, polymorphism, and molecular packing that is inaccessible in solution. oxinst.comemory.edu

Techniques like Magic Angle Spinning (MAS) are employed to narrow the broad lines and obtain high-resolution spectra from solid samples. emory.edu Cross-polarization (CP) can be used to enhance the signal of low-abundance nuclei like ¹³C. For a compound like this compound, ssNMR could be used to:

Identify the presence of different crystalline forms (polymorphs), which may exhibit distinct ¹³C chemical shifts.

Determine the number of unique molecules in the asymmetric unit of the crystal cell.

Provide insights into intermolecular interactions, such as π-π stacking between the nitrobenzene rings.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact molecular formula of a compound by distinguishing it from other formulas that might have the same nominal mass. For this compound (C₈H₆BrNO₂), HRMS would be used to confirm its elemental composition by matching the experimentally measured mass to the calculated exact mass. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity. nih.gov

Interactive Data Table: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Isotope | Calculated Exact Mass (Da) |

| [M]⁺ | C₈H₆⁷⁹BrNO₂ | ⁷⁹Br | 226.9636 |

| [M+2]⁺ | C₈H₆⁸¹BrNO₂ | ⁸¹Br | 228.9616 |

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. wikipedia.org This technique provides detailed information about the structure and fragmentation pathways of a molecule. nih.gov For this compound, the molecular ion ([C₈H₆BrNO₂]⁺) would be selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern would offer structural confirmation.

Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (46 Da), NO (30 Da), and O. youtube.com Brominated compounds often fragment through the loss of the bromine radical (Br•, 79 or 81 Da). nih.gov

Interactive Data Table: Plausible MS/MS Fragments of this compound

| Precursor Ion (m/z) | Fragmentation | Product Ion (m/z) | Plausible Structure of Product Ion |

| 227/229 | Loss of NO₂ | 181/183 | [C₈H₆Br]⁺ |

| 227/229 | Loss of Br | 148 | [C₈H₆NO₂]⁺ |

| 181/183 | Loss of C₂H₂ | 155/157 | [C₆H₄Br]⁺ |

| 148 | Loss of NO₂ | 102 | [C₈H₆]⁺ |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. spectroscopyonline.com The absorption of IR radiation or the inelastic scattering of light (Raman effect) occurs at specific frequencies corresponding to the vibrations of functional groups. These techniques are excellent for identifying the key chemical bonds present in this compound.

Nitro Group (NO₂): The nitro group exhibits two strong and characteristic stretching vibrations: an asymmetric stretch typically found between 1500-1560 cm⁻¹ and a symmetric stretch between 1335-1370 cm⁻¹. spectroscopyonline.com These are often the most intense bands in the IR spectrum.

Aromatic Ring (C₆H₃): The spectrum will show C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations within the ring in the 1450-1600 cm⁻¹ region. Out-of-plane (OOP) C-H bending vibrations between 690-900 cm⁻¹ can sometimes give clues about the substitution pattern.

Vinyl Group (-CH=CHBr): The vinyl C=C stretch appears around 1620-1640 cm⁻¹. The C-H stretching of the vinyl protons occurs above 3000 cm⁻¹. The trans-alkene configuration would be confirmed by a strong out-of-plane C-H wagging vibration around 960-975 cm⁻¹.

Carbon-Bromine Bond (C-Br): The C-Br stretching vibration is found in the far-infrared region, typically between 500-680 cm⁻¹.

Interactive Data Table: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitro (NO₂) | Asymmetric Stretch | IR, Raman | 1500 - 1560 | Strong |

| Nitro (NO₂) | Symmetric Stretch | IR, Raman | 1335 - 1370 | Strong |

| Aromatic Ring | C-H Stretch | IR, Raman | 3000 - 3100 | Medium |

| Aromatic Ring | C=C Stretch | IR, Raman | 1450 - 1600 | Medium-Strong |

| Vinyl (-CH=CH-) | C=C Stretch | IR, Raman | 1620 - 1640 | Medium |

| Vinyl (-CH=CH-) | C-H Stretch | IR, Raman | 3010 - 3080 | Medium |

| Vinyl (-CH=CH-) | trans C-H OOP Bend | IR | 960 - 975 | Strong |

| Carbon-Halogen | C-Br Stretch | IR, Raman | 500 - 680 | Medium-Strong |

Analysis of Characteristic Vibrational Modes and Band Assignments

No experimental or theoretical studies detailing the Fourier-transform infrared (FTIR) or Raman spectroscopy of this compound were found. Consequently, an analysis of its characteristic vibrational modes and their corresponding band assignments is not possible. Such an analysis would typically involve the identification of frequencies associated with the C-H, C=C, C-Br, and NO₂ functional groups, as well as the vibrational modes of the benzene ring. Without experimental spectra or computational modeling, a data table of vibrational frequencies and their assignments cannot be generated.

X-ray Crystallography and Diffraction Studies for Solid-State Structure Elucidation

A search of crystallographic databases, including the Cambridge Structural Database (CSD), yielded no entries for the crystal structure of this compound. This indicates that the single-crystal X-ray diffraction analysis required to elucidate its solid-state structure has not been reported or is not publicly available.

Without a determined crystal structure, a definitive analysis of the molecular conformation (i.e., the three-dimensional arrangement of atoms) and the nature of intermolecular interactions (such as hydrogen bonding, halogen bonding, or π-π stacking) in the solid state of this compound cannot be provided.

The investigation of polymorphism, which is the ability of a compound to exist in multiple crystalline forms, and crystal engineering studies are contingent on the initial crystallographic characterization of the compound. As no crystal structures for this compound have been reported, there is no basis for a discussion on its potential polymorphic forms or the rational design of its crystal packing.

Synchrotron-based techniques are powerful tools for probing the spatial distribution and electronic structure of materials. However, their application is typically preceded by fundamental characterization. No studies employing synchrotron radiation to analyze this compound were identified in the scientific literature.

The absence of specific scientific literature and database entries for this compound makes it impossible to construct the detailed, data-driven article as requested. The required information for a comprehensive analysis of its spectroscopic and structural properties is not present in the public domain. Therefore, the generation of an article that strictly adheres to the provided outline and focuses solely on this compound is not feasible at this time.

Computational and Theoretical Chemistry Studies on 1 2 Bromovinyl 3 Nitrobenzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. By approximating the many-electron Schrödinger equation, DFT calculations can predict a variety of molecular properties with a good balance between accuracy and computational cost. For 1-(2-Bromovinyl)-3-nitrobenzene, DFT studies typically employ hybrid functionals like B3LYP in conjunction with basis sets such as 6-31G(d,p) or larger to achieve reliable results.

The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy arrangement of atoms. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to a stable conformation. The presence of the bromovinyl and nitro groups introduces several rotational degrees of freedom, leading to different possible conformers. DFT calculations can explore this conformational space to identify the global minimum energy structure and other low-energy isomers. The optimized geometry is crucial as it forms the basis for all other subsequent property calculations.

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Benzene (B151609) Derivative (Data is illustrative and not specific to this compound)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (ring) | 1.39 - 1.41 | 118 - 122 | 0 - 1 |

| C-H | 1.08 - 1.09 | 119 - 121 | - |

| C-N | 1.47 | 118 | 180 |

| N-O | 1.22 | 117 | 0 |

| C-C (vinyl) | 1.34 | 125 | 180 |

| C-Br | 1.89 | 123 | 0 |

Note: This table provides typical ranges for bond lengths and angles in similar organic molecules and is for illustrative purposes only.

DFT calculations are a powerful tool for predicting various spectroscopic properties, which can aid in the interpretation of experimental spectra. By calculating the second derivatives of the energy with respect to the nuclear coordinates, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be obtained. For this compound, theoretical vibrational spectra can help in assigning the observed experimental bands to specific molecular motions, such as the stretching of the C-Br, C=C, and N-O bonds, as well as the various bending and deformation modes of the benzene ring.

Furthermore, DFT can be used to predict nuclear magnetic resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, the chemical shifts of ¹H and ¹³C atoms in this compound can be estimated, providing valuable information for structural elucidation.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

For this compound, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. The distribution of the HOMO and LUMO densities across the molecule reveals the regions that are most electron-rich and electron-poor, respectively. The nitro group, being a strong electron-withdrawing group, is expected to significantly lower the energy of the LUMO and influence its localization on the benzene ring. The bromovinyl group will also modulate the electronic properties. These calculations are instrumental in predicting the regioselectivity of reactions involving this compound.

Table 2: Illustrative Frontier Molecular Orbital Energies (Data is illustrative and not specific to this compound)

| Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -2.1 |

| HOMO-LUMO Gap | 5.4 |

Note: The values in this table are representative for a nitroaromatic compound and are for illustrative purposes only.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT provides insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions in different environments, such as in solution.

For this compound, MD simulations can be used to study its diffusion in various solvents, its solvation structure, and the nature of its interactions with surrounding solvent molecules. By analyzing the trajectories of the atoms, properties like radial distribution functions can be calculated to understand the local ordering of solvent molecules around the solute. This information is particularly valuable for understanding its behavior in biological systems or

Strategic Applications of 1 2 Bromovinyl 3 Nitrobenzene As a Synthetic Building Block

Synthesis of Advanced Organic Materials and Functional Molecules

The dual reactivity of 1-(2-Bromovinyl)-3-nitrobenzene makes it a compelling starting material for the synthesis of a variety of advanced organic materials. The bromovinyl moiety serves as a handle for cross-coupling reactions, allowing for the extension of the carbon skeleton, while the nitro group can be transformed into other functional groups or utilized for its electron-accepting properties.

The structural attributes of this compound suggest its utility as a precursor for materials with interesting optoelectronic and polymeric properties. The nitroaromatic system is a known chromophore and its presence can influence the electronic properties of a molecule. rsc.orgnih.gov

Palladium-Catalyzed Cross-Coupling Reactions:

The vinyl bromide group is particularly amenable to palladium-catalyzed cross-coupling reactions such as the Heck, Suzuki, and Sonogashira reactions. organic-chemistry.orgresearchgate.netorganic-chemistry.org These reactions are fundamental in the synthesis of conjugated systems, which are the cornerstone of many optoelectronic materials. acs.org By reacting this compound with various coupling partners, it is possible to synthesize a range of functional molecules with tailored properties.

For instance, a Heck reaction with an alkene could lead to the formation of extended π-conjugated systems. researchgate.netlibretexts.org Similarly, a Suzuki coupling with an arylboronic acid would yield a biaryl stilbene-like structure, a common motif in organic light-emitting diodes (OLEDs) and other organic electronic devices. researchgate.netnih.govyoutube.comnih.gov The Sonogashira coupling with a terminal alkyne would introduce a rigid alkynyl linkage, which is often used to create linear, rod-like molecules for applications in liquid crystals and molecular wires. researchgate.netyoutube.compitt.edursc.org

The following table illustrates the potential outcomes of such cross-coupling reactions with this compound:

| Reaction Type | Coupling Partner | Potential Product Structure | Potential Application Area |

| Heck Reaction | Styrene (B11656) | 1-Nitro-3-(1,3-diphenylprop-1-en-2-yl)benzene | Organic Semiconductors |

| Suzuki Coupling | Phenylboronic acid | 1-Nitro-3-(2-phenylvinyl)benzene | OLED Materials |

| Sonogashira Coupling | Phenylacetylene | 1-Nitro-3-(4-phenylbut-1-en-3-yn-1-yl)benzene | Molecular Wires |

Polymerization:

The vinyl group in this compound also presents the possibility for polymerization. Vinyl polymerization is a common method for creating a wide range of polymers with diverse properties. tudelft.nlyoutube.comdonga.ac.kr By initiating radical polymerization of the vinyl group, it is conceivable to produce poly(1-(3-nitrophenyl)ethylene) derivatives. The presence of the nitro group on the polymer backbone would significantly influence the polymer's properties, potentially leading to materials with high refractive indices or specific thermal characteristics. The polymerization of vinyl heteroaromatic monomers has been shown to be influenced by the nature of the aromatic ring, suggesting that the nitro-substituted phenyl group would play a key role in the polymerization process. rsc.orgrsc.org

Development of Complex Heterocyclic Systems Utilizing this compound

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. nih.govnih.govnih.govresearchgate.net The structure of this compound offers several pathways for the synthesis of complex heterocyclic systems. The nitro group, in particular, is a versatile functional group that can participate in various cyclization strategies.

Synthesis of Indole (B1671886) Derivatives:

One of the most prominent applications of nitroaromatics in heterocyclic synthesis is the preparation of indoles. organic-chemistry.orgwikipedia.orgcolab.wsacs.orgyoutube.com For example, the Bartoli indole synthesis utilizes the reaction of a nitroarene with a vinyl Grignard reagent to form a substituted indole. By analogy, this compound could potentially undergo intramolecular cyclization reactions upon reduction of the nitro group to an amino group. The resulting 3-(2-bromovinyl)aniline could then undergo an intramolecular Heck-type reaction or other palladium-catalyzed cyclizations to form an indole ring.

Cycloaddition Reactions:

The vinyl group, activated by the electron-withdrawing nitro group, could also participate in cycloaddition reactions. acs.orgacs.orgrsc.orgrsc.org For instance, a [3+2] cycloaddition with a nitrone could lead to the formation of isoxazolidine (B1194047) rings, which are valuable intermediates in organic synthesis. The regioselectivity of such reactions would likely be influenced by the electronic nature of the nitro-substituted aromatic ring.

The following table outlines potential heterocyclic systems that could be synthesized from this compound:

| Reaction Type | Key Transformation | Potential Heterocyclic Product |

| Intramolecular Cyclization | Reduction of nitro group followed by intramolecular Heck reaction | Substituted Indole |

| [3+2] Cycloaddition | Reaction with a nitrone | Substituted Isoxazolidine |

| Domino Reactions | Michael addition followed by cyclization | Various N- and O-heterocycles |

Preparation of Structurally Diverse Analogs and Libraries for Chemical Space Exploration

The generation of chemical libraries containing structurally diverse molecules is crucial for drug discovery and chemical biology. The modular nature of the synthesis of derivatives from this compound makes it an attractive scaffold for the creation of such libraries.

By employing a variety of coupling partners in palladium-catalyzed reactions, a large number of analogs can be rapidly synthesized. For example, using a 96-well plate format, one could perform an array of Suzuki couplings with different arylboronic acids, each well yielding a unique derivative of this compound.

Furthermore, the nitro group can be readily converted into a range of other functional groups, including amines, azides, and hydroxylamines. Each of these new functionalities can then be further elaborated, exponentially increasing the diversity of the resulting chemical library. For instance, the reduction of the nitro group to an amine, followed by acylation with a library of carboxylic acids, would generate a large set of amide derivatives.

The combination of these transformations allows for a combinatorial approach to synthesis, starting from a single, readily accessible building block. This strategy is highly valuable for exploring chemical space and identifying molecules with desired biological activities or material properties.

Future Directions and Emerging Research Avenues for 1 2 Bromovinyl 3 Nitrobenzene

Exploration of Unconventional Catalytic Approaches for Sustainable Synthesis

The synthesis of substituted nitroarenes often relies on classical methods that can be resource-intensive. Future research could pivot towards more sustainable and efficient catalytic strategies. Unconventional activation modes, such as photocatalysis and metallaphotoredox catalysis, offer promising alternatives by leveraging light energy to drive chemical transformations under mild conditions.

Research into the photophysical properties of nitroarenes has shown that they can be photoexcited by UV or visible light, leading to a variety of transformations. rsc.org For instance, photoexcited nitroarenes can participate in single-electron transfer (SET) processes, which could be harnessed for the synthesis and functionalization of 1-(2-bromovinyl)-3-nitrobenzene. A potential research direction is the development of a photocatalytic Heck-type reaction between 3-nitrobromobenzene and a suitable vinylating agent, or the direct C-H vinylation of 3-nitrobenzene, using light as the energy source. This would be a departure from traditional palladium-catalyzed methods, potentially avoiding the need for high temperatures and expensive metal catalysts.

N-Heterocyclic carbene (NHC) catalysis presents another frontier. NHCs have been shown to catalyze reactions involving nitroarenes, for example, in β-hydroxylation of enals via an oxygen atom transfer from the nitro group. nih.gov Exploring NHC-catalyzed reactions with this compound could lead to novel synthetic pathways.

Table 1: Potential Unconventional Catalytic Reactions for this compound

| Catalytic Approach | Potential Reaction | Hypothetical Benefit |

| Photocatalysis | Direct C-H vinylation of 3-nitrobenzene | Atom-economical, avoids pre-functionalization |

| Metallaphotoredox | Reductive coupling of the vinyl bromide moiety | Mild reaction conditions, access to novel derivatives |

| N-Heterocyclic Carbene (NHC) Catalysis | Annulation reactions involving the vinyl group | Diastereoselective and enantioselective transformations |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow processing is a significant trend in modern chemistry, offering enhanced safety, efficiency, and scalability. seqens.com The synthesis of this compound could be significantly optimized by integrating it into a flow chemistry platform. noelresearchgroup.com Such a system would allow for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and purities. syrris.com

An automated flow synthesis platform could enable the rapid generation of a library of derivatives based on the this compound scaffold. rsc.orgnih.gov By systematically varying reaction partners and conditions, a diverse set of compounds could be synthesized and screened for desired properties. This approach would be particularly valuable in materials science or medicinal chemistry discovery programs. The digital encoding of synthetic recipes would also ensure high reproducibility. rsc.org

Table 2: Comparison of Batch vs. Hypothetical Flow Synthesis for a Wittig-type reaction to produce this compound

| Parameter | Traditional Batch Synthesis | Hypothetical Flow Synthesis |

| Reaction Time | Hours to days | Minutes |

| Heat Transfer | Inefficient, potential for hotspots | Highly efficient, precise temperature control |

| Scalability | Difficult, requires re-optimization | Straightforward, linear scaling |

| Safety | Handling of potentially unstable intermediates | In-situ generation and consumption of hazardous reagents |

| Reproducibility | Operator-dependent | High, digitally controlled |

Novel Reactivity Modes and Pericyclic Transformations

The unique electronic nature of this compound, with its electron-withdrawing nitro group and reactive bromovinyl moiety, suggests a rich and underexplored reactivity profile. The nitro group strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr) and can also participate in various cycloaddition reactions. rsc.orgnih.gov

Future research could focus on leveraging the nitroalkene-like character of the vinyl group for novel pericyclic reactions. organicchemistrydata.org For instance, this compound could potentially act as a dienophile in Diels-Alder reactions, with the nitro group enhancing its reactivity towards electron-rich dienes. This could provide a convergent route to complex polycyclic structures. Other pericyclic reactions, such as [2+2] cycloadditions or electrocyclizations, could also be explored, potentially leading to the discovery of new chemical transformations.

The interplay between the nitro and bromovinyl groups might also give rise to unexpected reactivity. For example, intramolecular cyclization pathways could be triggered under specific catalytic conditions, leading to novel heterocyclic scaffolds.

Computational Design and Predictive Modeling for Enhanced Properties

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental work. Density Functional Theory (DFT) calculations could be employed to model the electronic structure, reactivity, and spectral properties of this compound. This would provide valuable insights into its behavior in the proposed catalytic and pericyclic reactions.

Predictive modeling could also be used to design new derivatives of this compound with tailored properties. nih.gov By computationally screening a virtual library of related compounds, researchers could identify candidates with, for example, optimized electronic properties for applications in organic electronics or enhanced reactivity for specific synthetic transformations. This in-silico approach can significantly accelerate the discovery process and reduce the experimental effort required.

Table 3: Potential Applications of Computational Modeling for this compound

| Computational Method | Property to be Predicted | Potential Impact |

| Density Functional Theory (DFT) | Reaction energy barriers | Guide the selection of optimal reaction conditions |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectrum | Predict photophysical properties for photocatalysis |

| Molecular Dynamics (MD) | Conformational preferences | Understand steric effects in catalysis and reactivity |

| Quantitative Structure-Activity Relationship (QSAR) | Biological activity or material properties | Design of new functional molecules |

Q & A

Q. What are the common synthetic routes for 1-(2-Bromovinyl)-3-nitrobenzene, and how can reaction conditions be optimized?

The compound is typically synthesized via cross-coupling reactions. A plausible method involves a Heck reaction between 3-nitrobenzene boronic acid and 1,2-dibromoethylene, catalyzed by palladium (e.g., Pd(OAc)₂) with a phosphine ligand (e.g., PPh₃) in a polar aprotic solvent (e.g., DMF) at 80–100°C . Optimization includes:

- Temperature control : Higher temperatures (≥100°C) may improve yield but risk decomposition of the nitro group.

- Ligand selection : Bulky ligands enhance regioselectivity for the vinyl bromide product.

- Purification : Column chromatography with silica gel and hexane/ethyl acetate (4:1) resolves unreacted starting materials .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : The vinyl proton (CH=CHBr) appears as a doublet of doublets (δ ~6.5–7.5 ppm), while the nitro group deshields adjacent aromatic protons (δ ~8.0–8.5 ppm) .

- IR Spectroscopy : Strong absorption bands at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and 1340 cm⁻¹ (C-Br stretch) confirm functional groups .

- Mass Spectrometry (EI-MS) : Molecular ion peaks at m/z 242/244 (Br isotopic pattern) and fragment ions (e.g., loss of NO₂ or Br) validate the structure .

Q. What are the optimal storage conditions to maintain the stability of this compound?

- Temperature : Store at -20°C for short-term (1 month) or -80°C for long-term (6 months) to prevent thermal degradation .

- Light exposure : Protect from UV light using amber glass vials to avoid nitro group decomposition.

- Solvent : Dissolve in anhydrous DMSO or DCM and aliquot to minimize freeze-thaw cycles .

Advanced Research Questions

Q. How does the electronic interplay between the bromovinyl and nitro groups influence reactivity in cross-coupling reactions?

The nitro group is strongly electron-withdrawing, activating the aromatic ring toward nucleophilic attack at the meta position, while the bromovinyl group provides a site for Pd-catalyzed coupling. Computational studies (DFT) reveal:

- The nitro group reduces electron density at the vinyl carbon, facilitating oxidative addition in Suzuki-Miyaura reactions .

- Steric hindrance from the vinyl group directs electrophilic substitution to the para position .

- Experimental validation via Hammett plots (σ⁺ = +0.78 for nitro) correlates with observed regioselectivity .

Q. How can researchers resolve contradictions in reported NMR data for this compound?